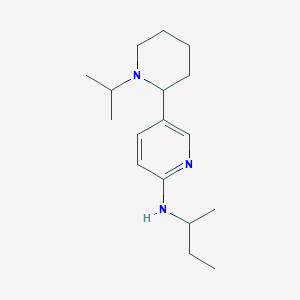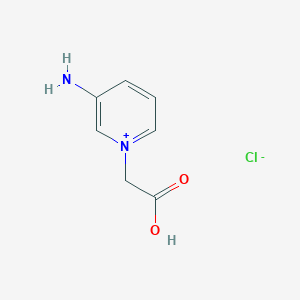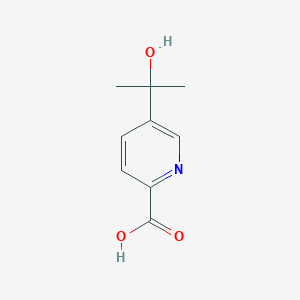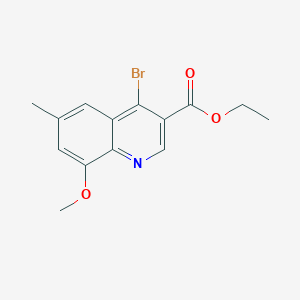
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core substituted with bromine, methoxy, and methyl groups, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxy-6-methylquinoline, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-azido-8-methoxy-6-methylquinoline-3-carboxylate or 4-thio-8-methoxy-6-methylquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate
- Ethyl 4-fluoro-8-methoxy-6-methylquinoline-3-carboxylate
- Ethyl 4-iodo-8-methoxy-6-methylquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Eigenschaften
Molekularformel |
C14H14BrNO3 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
RYTWJCRZAYRGED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
![5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)
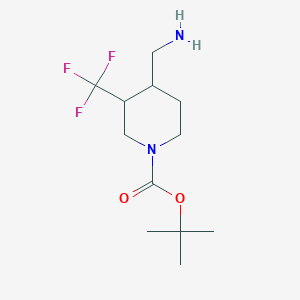
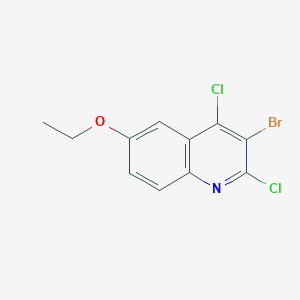
![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
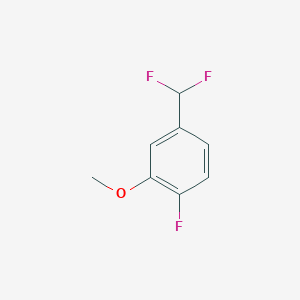
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

